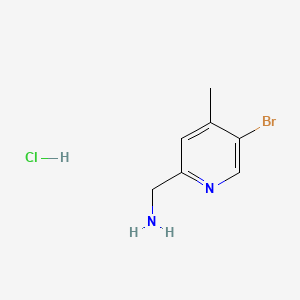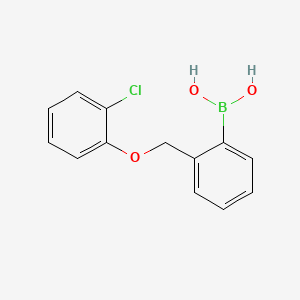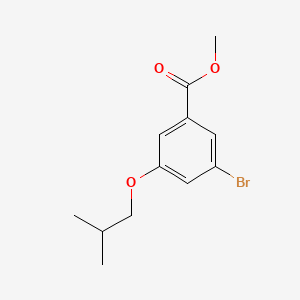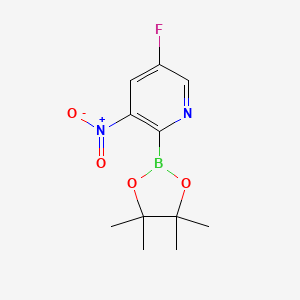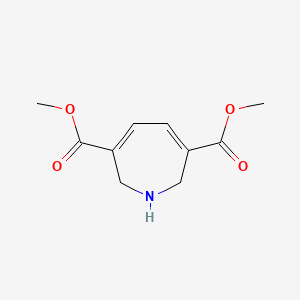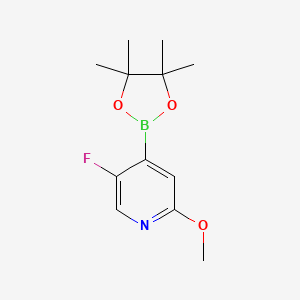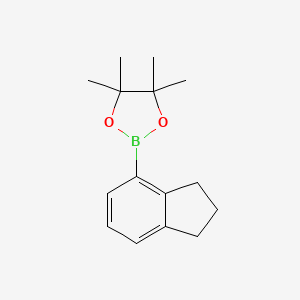
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTDIB) is a novel boron-based organometallic compound synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. It is a colorless liquid with a boiling point of 110°C and a melting point of -15°C. DTDIB has a wide range of applications in the scientific research field due to its unique properties, such as its ability to form strong complexes with transition metals and its low toxicity.
Detailed Synthesis Method
Starting Materials
2,3-dihydro-1H-indene-4-carboxylic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane or tetrahydrofuran
Reaction
Step 1: To a stirred solution of 2,3-dihydro-1H-indene-4-carboxylic acid (1 equiv) in dichloromethane or tetrahydrofuran, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) at room temperature under an inert atmosphere., Step 2: Stir the reaction mixture for 1 hour at room temperature to activate the carboxylic acid group., Step 3: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to the reaction mixture and stir for 12-24 hours at room temperature to allow the coupling reaction to occur., Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'.
Mechanism Of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is based on its ability to form strong complexes with transition metals. The boron atom in the compound acts as a Lewis acid, and the indene moiety acts as a Lewis base. The boron atom coordinates with the transition metal, forming a complex. The complex is then able to catalyze a variety of reactions, such as polymerization and the synthesis of organometallic compounds.
Biochemical And Physiological Effects
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have low toxicity in both animals and humans, making it a safe and effective reagent for scientific research. In addition, it has been shown to have no adverse effects on biochemical and physiological processes, such as the metabolism of carbohydrates and proteins.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research is its ability to form strong complexes with transition metals. This allows for the synthesis of a wide range of organometallic compounds and polymers. The main limitation of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a relatively expensive reagent, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. These include the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a catalyst for the synthesis of nanomaterials and as a reagent for the synthesis of organometallic compounds with novel properties. In addition, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new materials for energy-related applications, such as batteries and fuel cells. Finally, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new catalysts for the synthesis of drugs and other biologically active compounds.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of various organometallic compounds, such as cobalt and nickel complexes. It has also been used as a catalyst for the synthesis of polymers, as a ligand for the coordination of transition metals, and as a reagent for the synthesis of organometallic compounds.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGZWBDATBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1252793-57-9 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
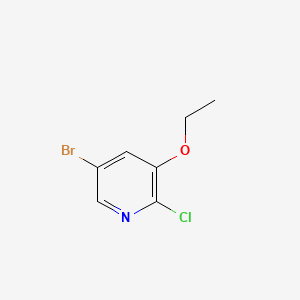
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)
